Mafenide

Content Navigation

Deep-tissue antimicrobial assays often fail due to poor eschar penetration (silver sulfadiazine) or PABA antagonism (classical sulfonamides). Mafenide (CAS 138-39-6) solves both. • Penetrates burn eschar, active against Pseudomonas in 3D models. • PABA-insensitive activity, even in purulent exudate. • Also a carbonic anhydrase inhibitor scaffold for enzyme assays. Supplied with analytical documentation for immediate use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

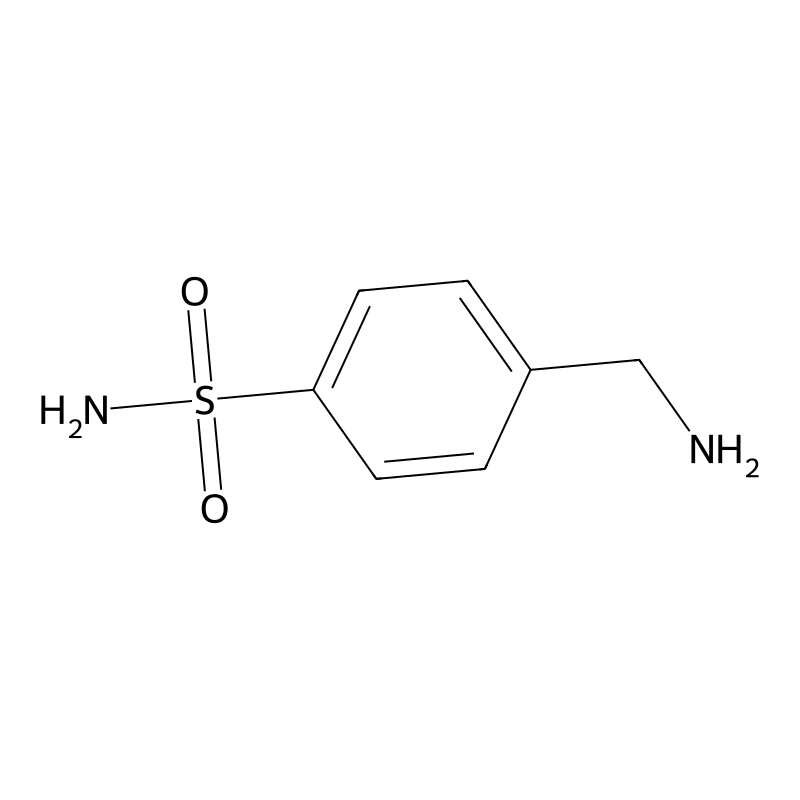

Mafenide, a synthetic homosulfanilamide, is a highly water-soluble broad-spectrum antimicrobial agent distinguished by the presence of a methylene group between its benzene ring and the primary amino nitrogen. This structural modification fundamentally alters its pharmacological behavior compared to classical sulfonamides. In procurement and material selection, mafenide is prioritized for its exceptional ability to penetrate thick, avascular tissue matrices (such as burn eschar) and its resistance to competitive antagonism by p-aminobenzoic acid (PABA) [1]. Additionally, its secondary function as a carbonic anhydrase inhibitor makes it a critical compound for specialized enzymatic assays and targeted formulation development where standard silver-based or classical sulfa drugs are inadequate.

Research Fit

Substituting mafenide with its most common clinical analog, silver sulfadiazine (SSD), or classical sulfonamides like sulfanilamide, critically compromises deep-tissue assay integrity and efficacy in purulent environments. SSD is practically insoluble in water, restricting its antimicrobial action to the surface of biological matrices, thereby failing in 3D deep-tissue penetration models[1]. Furthermore, classical sulfonamides function via competitive inhibition of dihydropteroate synthase and are readily neutralized by PABA, which is abundant in necrotic tissue and purulent exudates. Mafenide's methylene linker renders it insensitive to PABA antagonism, ensuring sustained activity in complex, high-exudate biological media where generic substitutes are rendered inactive [2].

Substitution Risk

Classical sulfonamides lose activity in pABA-rich necrotic tissue models; mafenide activity is not reversed by pABA.

Silver sulfadiazine penetrates burn eschar poorly in experimental models; mafenide diffuses rapidly to the sub-eschar interface.

Mupirocin lacks reliable Gram-negative coverage; mafenide provides broad-spectrum activity including Pseudomonas in screening panels.

Resistance to PABA Antagonism in Purulent Media

Unlike classical sulfonamides, mafenide's antimicrobial efficacy is not competitively antagonized by p-aminobenzoic acid (PABA). In intact bacterial cell assays utilizing Pseudomonas aeruginosa, the addition of PABA fails to reverse or prevent inhibition by mafenide, whereas classical sulfonamides are completely neutralized in PABA-rich environments [1].

| Evidence Dimension | Susceptibility to PABA Antagonism |

| Target Compound Data | Efficacy fully retained in the presence of PABA |

| Comparator Or Baseline | Classical Sulfonamides (Efficacy neutralized by PABA) |

| Quantified Difference | Complete retention of activity vs. competitive inhibition |

| Conditions | In vitro bacterial assays with PABA-enriched media |

Essential for maintaining antimicrobial control in high-exudate or necrotic tissue assays where standard sulfa drugs fail.

Superior Avascular Matrix Penetration and Aqueous Solubility

Mafenide exhibits high aqueous solubility, allowing it to rapidly diffuse through thick, avascular proteinaceous matrices. In agar diffusion and eschar penetration models, mafenide successfully penetrates the matrix to maintain large zones of inhibition against Pseudomonas aeruginosa and other pathogens, whereas silver sulfadiazine (SSD) exhibits poor penetration and remains restricted to the surface [1].

| Evidence Dimension | Matrix Penetration Depth / Efficacy |

| Target Compound Data | Deep diffusion with retained antimicrobial efficacy |

| Comparator Or Baseline | Silver Sulfadiazine (Surface-restricted, poor penetration) |

| Quantified Difference | Superior depth of penetration in avascular matrices |

| Conditions | In vitro eschar agar diffusion models |

Critical for researchers formulating deep-tissue penetrating topical agents or developing 3D in vitro wound models.

Potent Carbonic Anhydrase (CA) Isozyme Inhibition

Mafenide acts as a potent inhibitor of various carbonic anhydrase (CA) isozymes, a property absent in silver sulfadiazine. In comparative enzymatic assays, mafenide demonstrated an IC50 of 142 μM against specific gill CA models, compared to 980 μM for sulfanilamide, representing an approximately 6.9-fold stronger inhibition [1].

| Evidence Dimension | Carbonic Anhydrase Inhibition (IC50) |

| Target Compound Data | 142 μM (Mafenide) |

| Comparator Or Baseline | 980 μM (Sulfanilamide) |

| Quantified Difference | ~6.9-fold stronger CA inhibition |

| Conditions | In vitro CA enzymatic assays (gill CA model) |

Dictates the selection of Mafenide as a dual-action antimicrobial/CA-inhibitor and requires specific buffering in systemic biological assays to prevent acidosis.

3D Burn Wound and Deep Tissue Infection Models

Mafenide is the preferred antimicrobial standard for deep-tissue Pseudomonas aeruginosa infection models due to its high aqueous solubility and ability to penetrate avascular eschar matrices without precipitating, a critical advantage over surface-restricted silver sulfadiazine [1].

Microbiological Assays in Purulent or Necrotic Media

In assays involving necrotic tissue or high concentrations of PABA, mafenide is utilized because its efficacy is not competitively antagonized by PABA, ensuring reliable bacterial suppression where classical sulfonamides are rendered inactive [2].

Carbonic Anhydrase Inhibitor Precursor Development

Due to its established binding profile against CA isozymes (e.g., hCA II), the homosulfanilamide scaffold of mafenide serves as a valuable starting material or benchmark in the synthesis of novel, targeted carbonic anhydrase inhibitors [3].

Application Fit Matrix

References

- [1] Stefanides, M. M., et al. (1976). In vitro penetration of topical antiseptics through eschar of burn patients. Annals of Surgery, 183(4), 358-364.

- [2] Garg, S., et al. (1986). The effect of mafenide on dihydropteroate synthase. Journal of Antimicrobial Chemotherapy, 18(4), 451-456.

- [3] Senturk, M., et al. (2015). Carbonic anhydrase inhibitors: Design, synthesis, kinetic, docking and molecular dynamics analysis of novel glycine and phenylalanine sulfonamide derivatives. Bioorganic & Medicinal Chemistry, 23(24), 7561-7568.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Drug Indication

FDA Label

MeSH Pharmacological Classification

ATC Code

D06 - Antibiotics and chemotherapeutics for dermatological use

D06B - Chemotherapeutics for topical use

D06BA - Sulfonamides

D06BA03 - Mafenide

Mechanism of Action

Other CAS

Absorption Distribution and Excretion

Renal—Metabolite rapidly excreted in urine in high concentrations; however, the parent compound has not been detected in urine.

Metabolism Metabolites

Wikipedia

Use Classification

Debridement of Sulfur Mustard Skin Burns: A Comparison of Three Methods

David J Barillo, Claire R Croutch, Anthony R Barillo, Charles K Thompson, Julie Roseman, Frances ReidPMID: 31504620 DOI: 10.1093/jbcr/irz140

Abstract

Sulfur mustard burns are characterized by delayed symptoms, slow healing, and recurrence after closure. Incomplete debridement at the level of the basement membrane is the postulated cause. Graham pioneered laser debridement of mustard burns. For field or mass-casualty use, saline wet-to-wet or antibiotic-soak debridement is more practical. In this study, we compared laser, saline, and antibiotic debridement in a porcine model of deep partial-thickness injury. Deep-dermal sulfur mustard burns were produced in 18 anesthetized Gottingen minipigs using 10-μl saturated vapor cap exposure time of 90 minutes. Debridement was started 48 hours postinjury and consisted of a single laser treatment; 5 days of 5% aqueous mafenide acetate wet-to-wet dressings; or 7 to 12 days of saline wet-to-wet dressings. Wounds were treated with daily silver sulfadiazine for 30 days and, then, assessed by histopathology, silver-ion analysis, colorimetry, and evaporimetry. All wounds healed well with no sign of infection. Antibiotic debridement showed no advantage over saline debridement. There were no significant differences between groups for colorimetry or evaporimetry. Histopathology was graded on a mustard-specific scale of 1 to 15 where higher values indicate better healing. Mean histology scores were 13.6 for laser, 13.9 for mafenide, and 14.3 for saline. Saline debridement statistically outperformed laser (P < .05) but required the longest debridement time. Laser debridement had the benefit of requiring a single treatment rather than daily dressing changes, significantly decreasing need for wound care and personnel resources. Development of a ruggedized laser for field use is a countermeasures priority.Investigation on the mechanism of mafenide in inhibiting pyroptosis and the release of inflammatory factors

Chenyang Han, Yi Yang, Anqi Yu, Li Guo, Qiaobing Guan, Heping Shen, Qingcai JiaoPMID: 32173407 DOI: 10.1016/j.ejps.2020.105303

Abstract

The present study was designed to investigate the roles and mechanism of mafenide (MAF) in targeted inhibition of Gasdermin D (GSDMD) cleavage and in suppressing pyroptosis.Lipopolysaccharide (LPS) and Nigericin were used to induce pyroptosis in mouse bone marrow-derived macrophages (iBMDM) and mouse microglia (BV2). Lactate dehydrogenase (LDH) release rate and Propidium Iodide (PI) uptake rate were used to detect cytotoxicity, Western blot was used to detect the protein expression, and Enzyme-linked immunosorbent assay (ELISA) was utilized to detect the expression of inflammatory factors from culture medium. MAF was labeled with biotin and subsequently subjected to Pull-down assay to detect its binding to GSDMD. GSDMD-Asp275 site was further mutated to validate the binding of MAF to GSDMD. Finally, the effects of MAF on inflammatory factor release and microglial activation were confirmed in the APP/PS12 animal model.

MAF could inhibit pyroptosis in iBMDM and microglia BV2, and decrease the release of inflammatory factors. MAF could inhibit GSDMD cleavage by directly binding to the GSDMD-Asp275 site, while the expression of p30-GSDMD was simultaneously down-regulated and the release of inflammatory factors was decreased. MAF could reduce the levels of inflammatory factors in cerebrospinal fluid and peripheral blood of APP/PS1 mice, and suppress the activation of microglia.

The mechanism underlying the regulation of MAF on inflammatory response was correlated with the inhibition of pyroptosis. MAF could inhibit GSDMD cleavage by directly binding to GSDMD.

Pharmacological screening of a new alpha-2 adrenergic receptor agonist, mafedine, in zebrafish

Yuriy I Sysoev, Darya A Meshalkina, Daniil V Petrov, Sergey V Okovityi, Pavel E Musienko, Allan V KalueffPMID: 30836120 DOI: 10.1016/j.neulet.2019.03.001

Abstract

Pharmacological agents acting at alpha-2 adrenergic receptors are widely used in physiology and neuroscience research. Mounting evidence of their potential utility in clinical and experimental psychopharmacology, necessitates new models and novel model organisms for their screening. Here, we characterize behavioral effects of mafedine (6-oxo-1-phenyl-2- (phenylamino)-1,6-dihydropyrimidine-4-sodium olate), a novel drug with alpha-2 adrenergic receptor agonistic effects, in adult zebrafish (Danio rerio) in the novel tank test of anxiety and activity. Following an acute 20-min exposure, mafedine at 60 mg/L produced a mild psychostimulant action with some anxiogenic-like effects. Repeated acute 20-min/day administration of mafedine for 7 consecutive days at 1, 5 and 10 mg/L had a similar action on fish behavior as an acute exposure to 60 mg/L. Since mafedine demonstrated robust behavioral effects in zebrafish - a sensitive vertebrate aquatic model, it is likely that it may modulate rodent and human behavior as well. Thus, further studies are needed to explore this possibility in detail, and whether it may foster clinical application of mafedine and related alpha-2 adrenergic agents.The Effective Duration of Antimicrobial Activity of Mafenide Acetate After Reconstitution

Ashkan Afshari, Lyly Nguyen, Steven A Kahn, Amelia C Montgomery, Takashi Shinha, Charles Stratton, Blair SummittPMID: 29931082 DOI: 10.1093/jbcr/irx029

Abstract

Mafenide acetate is an effective but costly antimicrobial solution used for burn wounds. The package insert instructs the user to discard unused solution within 48 hours of opening. The purpose of this study is to evaluate the antimicrobial activity of mafenide acetate beyond 48 hours after reconstitution, to possibly reduce cost by eliminating product waste. Staphylococcus aureus and Pseudomonas aeruginosa isolates were used to seed Mueller-Hinton agar plates. Filter paper disks were then saturated with 5% mafenide acetate at 0, 2, 7, 14, 30, and 60 days after reconstitution. Disks were then placed on the seeded agar plates and incubated. After incubation, the zone of inhibition around each plate was measured. A zone of inhibition of 2 mm or greater was indicative of susceptibility. Mafenide acetate remained efficacious, with a zone of inhibition of >2 mm to both organisms at 0, 2, 7, 14, 30, and 60 days after mafenide acetate reconstitution. This in vitro study demonstrates that the antimicrobial activity of mafenide acetate remains present for at least 60 days after reconstitution. Unused mafenide may not need to be discarded at 48 hours after opening. Reducing wasted product has the potential to translate into cost savings.Hydrofiber Dressing Saturated With Mafenide Acetate Extends the Duration of Antimicrobial Activity

Steven A Kahn, Ashkan Afshari, Lyly Nguyen, Takashi Shinha, Teri Huff, Amelia C Montgomery, Charles Stratton, Blair SummittPMID: 27775984 DOI: 10.1097/BCR.0000000000000455

Abstract

Mafenide acetate is used in some burn wounds for its ability to penetrate eschar but requires frequent uncomfortable dressing changes for its application. The authors hypothesize that hydrofiber dressings will hold mafenide acetate solution for an extended period of time and maintain antimicrobial activity longer than traditional gauze, thus possibly obviating the need for frequent dressing changes. Four experimental arms included: 1) hydrofiber, stored on a dry well plate as control, 2) gauze saturated with 2.5% mafenide acetate, stored on nonsterile porcine skin, 3) hydrofiber saturated with mafenide acetate, stored on dry well plate, and 4) hydrofiber saturated with mafenide acetate, stored on nonsterile porcine skin. At 0, 24, 48, and 72 hours, a 1-cm disk was cut from the dressing sheet of each study arm, placed on agar plates seeded with Staphylococcus aureus and Pseudomonas aeruginosa, and incubated for 24 hours, and the zone of inhibition was measured. A zone of 2 mm or greater was indicative of susceptibility. Each arm of the experiment was performed four times to demonstrate reproducibility. Plain hydrofiber (control) demonstrated no zone of inhibition at any time point, thereby possessing no antimicrobial activity alone. Gauze saturated with mafenide acetate did not reliably demonstrate antimicrobial activity beyond 0 hours. Hydrofiber saturated with mafenide acetate, whether stored on a dry well plate or nonsterile porcine skin, consistently possessed sustained antimicrobial activity as demonstrated by zones of inhibition greater than 2 mm to both S. aureus and P. aeruginosa. Mafenide acetate-soaked hydrofiber dressings stay moist and maintain antimicrobial activity against S. aureus and P. aeruginosa for at least 72 hours without repeated soaks.Thermal stability of mafenide and amphotericin B topical solution

Julie A Rizzo, Angela K Martini, Kaitlin A Pruskowski, Matthew P Rowan, Krista L Niece, Kevin S AkersPMID: 28935221 DOI: 10.1016/j.burns.2017.08.019

Abstract

Fungal infections remain a major cause of mortality in the burned population. Mafenide acetate/amphotericin B solution (SMAT) has been used topically for prophylaxis and treatment of these infections. Current manufacturer guidelines only guarantee the stability of mafenide solution and amphotericin B at room temperature. Additionally, the recommended maximum storage time for mafenide solution is 48h, leading to significant financial and material loss when unused solutions are discarded. The purpose of this study was to characterize the chemical stability, structure and bioactivity of SMAT stored at 2°C, 25°C, and 40°C for up to 90 days.Stability analyses of SMAT solutions containing 2.5% or 5% mafenide plus 2μg/mL amphotericin B were performed using high performance liquid chromatography. Chemical structure was assessed using Fourier-transform infrared spectroscopy. Bioactivity against clinically relevant species was examined.

The chemical structure and stability of mafenide did not change over 90days at all temperatures. Amphotericin B was undetectable in SMAT solutions after two days at high temperatures, which was slowed by refrigerated storage. Against Staphylococcus aureus, SMAT activity began to decrease generally between two and seven days. Against Pseudomonas aeruginosa, activity slowly tapered and was gone by day 90. SMAT retained high bioactivity against Candida albicans for over 40days and was not affected by temperature.

The amphotericin B component of SMAT is degraded within 2days under warm storage. While mafenide was stable over 90 days, the bioactivity of SMAT solution may be lost within 2days as well.

2.5% Mafenide Acetate: A Cost-Effective Alternative to the 5% Solution for Burn Wounds

Ashkan Afshari, Lyly Nguyen, Steven A Kahn, Blair SummittPMID: 27606553 DOI: 10.1097/BCR.0000000000000425

Abstract

Mafenide acetate is an antimicrobial agent used to decrease the bacterial load for burn wounds. The 5% solution is more commonly used yet double the cost of its 2.5% counterpart. This study aims to evaluate outcomes and cost associated with the use of 2.5 vs 5% mafenide acetate formulation in the adult burn population. Adult patients (≥18 years) receiving 2.5% mafenide acetate during an 11-month period between 2014 and 2015, corresponding to a policy change in favor of the use of 2.5% mafenide acetate, were queried. Historical controls, patients receiving 5% mafenide acetate, were also reviewed during an 11-month period between 2013 and 2014. A retrospective review was performed comparing wound infection rate, bacteremia, sepsis, pneumonia, duration of mafenide therapy, length of hospital stay, mortality, and cost. A total of 54 and 65 patients received 2.5 and 5% mafenide acetate, respectively. There was no difference in wound infection, bacteremia, sepsis, pneumonia, duration of treatment, and mortality between the two groups. No adverse events occurred in either group directly related to mafenide. Candida and Staph species were the two most common isolates in the 2.5% group, whereas Pseudomonas and Staph species were the most common in the 5% arm. The mean cost of 2.5% mafenide therapy was $1494.92 compared with $3741.39 for 5% mafenide acetate. The 2.5% concentration demonstrates to be an equally efficacious and cost-effective alternative to the 5% concentration. Burn centers should consider the use of the more dilute preparation for burn wound infection prophylaxis as it may reduce the cost without compromising patient safety.FDA's post-approval studies continue to suffer delays and setbacks

Cassandra WillyardPMID: 25375913 DOI: 10.1038/nm1114-1224

Abstract

Care of the Burn Casualty in the Prolonged Field Care Environment

Nicholas M Studer, Ian R Driscoll, Ivonne M Daly, John C GraybillPMID: 26360361 DOI:

Abstract

Burns are frequently encountered on the modern battlefield, with 5% - 20% of combat casualties expected to sustain some burn injury. Addressing immediate life-threatening conditions in accordance with the MARCH protocol (massive hemorrhage, airway, respirations, circulation, hypothermia/head injury) remains the top priority for burn casualties. Stopping the burning process, total burn surface area (TBSA) calculation, fluid resuscitation, covering the wounds, and hypothermia management are the next steps. If transport to definitive care is delayed and the prolonged field care stage is entered, the provider must be prepared to provide for the complex resuscitation and wound care needs of a critically ill burn casualty.[Treatment of acute exudative eczema of dogs by combined Marfanil-prontalbin and vitamin H Murnil]

A RACHOU, J BURANDEPMID: 24542734 DOI:

Abstract

Explore Compound Types